Nigakilactone B
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Overview
Description
Nigakilactone B is a triterpenoid.
Scientific Research Applications
Isolation and Structural Characterization
Nigakilactone B, along with other nigakilactones, was first isolated from the stem-chips of Picrasma ailanthoides Planchon, a plant in the Simaroubaceae family. This initial isolation and structural characterization laid the groundwork for understanding its potential applications in scientific research. The structural details of this compound and its relatives provide essential information for further exploration of their biological activities and potential therapeutic uses (Murae et al., 1971).
Anti-Viral Activities
One of the notable applications of this compound is in the field of virology. Research has demonstrated that this compound exhibits inhibitory activities against tobacco mosaic virus (TMV). In particular, it was found to have synergistic effects when combined with beta-carboline alkaloids against TMV, highlighting its potential as a natural inhibitor of viral infections (Chen et al., 2009).
Interaction with CYP450 Enzymes
This compound has been studied for its interactions with cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism. It showed potential as an inhibitor of certain CYP450 enzymes, particularly CYP2C19 and CYP3A4. This suggests caution in the combined use of drugs metabolized by these enzymes with quassinoid-containing herbs, as it could impact the drug's metabolism and effectiveness (Liu et al., 2019).
Properties
Molecular Formula |
C22H32O6 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |
InChI |
InChI=1S/C22H32O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10-13,15,17-19,24H,8-9H2,1-6H3/t10-,11-,12+,13+,15-,17-,18+,19+,21-,22+/m1/s1 |
InChI Key |
DCUOEDHQKMLWHI-PJZZLEGSSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)O)C)C)OC |
SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)O)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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